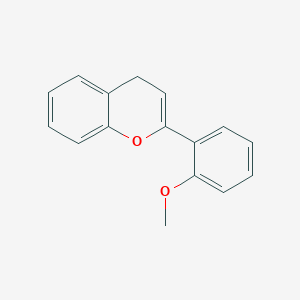

2-(2-Methoxyphenyl)-4H-1-benzopyran

Description

Historical Context and Chemical Significance of Benzopyran Systems

The benzopyran framework is a cornerstone of natural product chemistry, present in a vast array of compounds that have been used for centuries in traditional medicine. ijbpas.com Molecules incorporating this structure, such as flavonoids, coumarins, and tocopherol (Vitamin E), are widespread in the plant kingdom. ijbpas.comderpharmachemica.com The chemical significance of benzopyran systems stems from their remarkable versatility and the broad spectrum of biological activities their derivatives exhibit. algoreducation.comresearchgate.net

Research into benzopyran derivatives has identified them as promising candidates for various therapeutic applications. researchgate.net The inherent chemical properties of the benzopyran nucleus, which can be readily modified, have made it a focal point for synthetic chemists aiming to develop novel molecules. derpharmachemica.com The stability and reactivity of the benzopyran structure make it a valuable intermediate in organic synthesis. algoreducation.com This has led to extensive research and the development of numerous synthetic analogues explored for their potential pharmacological properties. derpharmachemica.comresearchgate.net

Structural Classification and Nomenclature within the Benzopyran Family

Benzopyrans, also known by the common name chromenes, are classified based on the fusion of the benzene (B151609) and pyran rings and the position of the double bonds within the pyran ring. ijbpas.comwikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) prefers systematic 'benzo' names like benzopyran, although the name chromene is also retained. wikipedia.org

The primary classification distinguishes between two main isomers:

1-Benzopyran (Chromene): The oxygen atom is at position 1 of the heterocyclic ring.

2-Benzopyran (Isochromene): The oxygen atom is at position 2.

Within the 1-benzopyran class, further isomerism is defined by the location of the sp³-hybridized carbon atom in the pyran ring, leading to two common forms:

2H-1-Benzopyran (2H-Chromene): The saturated carbon is at position 2.

4H-1-Benzopyran (4H-Chromene): The saturated carbon is at position 4. ijbpas.comwikipedia.org

This structural variation is fundamental to the diversity of the benzopyran family, with each isomeric core giving rise to different classes of compounds with distinct chemical and biological profiles. algoreducation.comvaia.com

Table 1: Classification of Benzopyran Isomers

| Isomer Name | Systematic Name | Key Structural Feature |

|---|---|---|

| Chromene | 1-Benzopyran | Oxygen atom at position 1 |

| Isochromene | 2-Benzopyran | Oxygen atom at position 2 |

| 2H-Chromene | 2H-1-Benzopyran | Saturated carbon at position 2 |

Positioning of 2-(2-Methoxyphenyl)-4H-1-benzopyran within Complex Heterocyclic Frameworks

The compound this compound belongs to the 4H-1-benzopyran (or 4H-chromene) class of heterocyclic compounds. nih.govnih.gov Its structure is characterized by a 4H-1-benzopyran core with a 2-methoxyphenyl group attached at the 2-position of the pyran ring. This specific substitution pattern places it within the broader category of 2-aryl-benzopyrans, which are structurally related to the vast and important class of flavonoids.

Flavonoids are typically based on a 2-phenyl-4H-1-benzopyran-4-one (flavone) or 2-phenyl-3,4-dihydro-2H-1-benzopyran (flavan) skeleton. While this compound lacks the C4-keto group of flavones or the fully saturated pyran ring of flavans, its 2-aryl-4H-benzopyran framework represents a significant structural motif in heterocyclic chemistry. The presence of the methoxy (B1213986) group (-OCH₃) on the phenyl substituent further functionalizes the molecule, influencing its electronic properties and spatial conformation.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2-methoxyphenyl)-4H-chromene nih.gov |

| Molecular Formula | C₁₆H₁₄O₂ nih.gov |

| Molecular Weight | 238.28 g/mol nih.gov |

| CAS Number | 88215-08-1 nih.gov |

| Synonyms | 2-(2-METHOXYPHENYL)-4H-CHROMENE, this compound nih.gov |

This compound serves as an example of how the foundational benzopyran scaffold can be elaborated to generate complex structures. The study of such molecules is integral to understanding structure-activity relationships within this class of heterocyclic compounds. chapman.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

88215-08-1 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-4H-chromene |

InChI |

InChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)16-11-10-12-6-2-4-8-14(12)18-16/h2-9,11H,10H2,1H3 |

InChI Key |

FHQLKKCFEWZBKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CCC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxyphenyl 4h 1 Benzopyran and Its Structural Analogues

Classical and Contemporary Approaches to Constructing the 4H-1-Benzopyran Core

The synthesis of the 4H-1-benzopyran scaffold, the fundamental structure of the target molecule, has been approached through a variety of classical and modern synthetic strategies. One of the most established and versatile methods is the acid-catalyzed cyclization of 2'-hydroxychalcones. This reaction proceeds via an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone of the chalcone (B49325) backbone to form the pyran ring. The requisite 2'-hydroxychalcones are themselves readily prepared through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate benzaldehyde (B42025) derivative. nih.govresearchgate.net

Contemporary advancements in organic synthesis have introduced more efficient and environmentally benign methods for constructing the 4H-1-benzopyran core. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the assembly of complex molecules in a single step from simple starting materials. For instance, the one-pot reaction of a salicylaldehyde, an active methylene (B1212753) compound (like malononitrile), and a suitable coupling partner can yield highly functionalized 4H-benzopyran derivatives. nih.govfrontiersin.org Microwave-assisted organic synthesis (MAOS) has also been successfully employed to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.govijrar.orgajgreenchem.com

Strategies for Regioselective Introduction of the 2-Methoxyphenyl Moiety

The specific placement of the 2-methoxyphenyl group at the C2 position of the 4H-1-benzopyran ring is crucial for the synthesis of the target compound. The most direct and common strategy to achieve this regioselectivity is through the aforementioned Claisen-Schmidt condensation. By selecting 2-hydroxyacetophenone (B1195853) as the ketone component and 2-methoxybenzaldehyde (B41997) as the aldehyde, the resulting 2'-hydroxychalcone (B22705) intermediate already bears the desired 2-methoxyphenyl precursor at the correct position for subsequent cyclization. researchgate.net

The mechanism of the base-catalyzed Claisen-Schmidt condensation ensures the formation of the enolate from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde. This inherently directs the aryl group from the aldehyde to the eventual C2 position of the benzopyran. The subsequent acid-catalyzed cyclization of the purified chalcone then proceeds without altering this substitution pattern.

Alternative approaches, while less direct, could involve transition metal-catalyzed cross-coupling reactions. For instance, a pre-formed 2-halo-4H-1-benzopyran could potentially undergo a Suzuki or similar cross-coupling reaction with 2-methoxyphenylboronic acid. However, the synthesis of the required 2-halo-4H-1-benzopyran precursor and the control of regioselectivity in such a late-stage functionalization can be challenging.

Advanced Catalytic Methods for Benzopyran Formation

The formation of the 4H-1-benzopyran ring has been significantly advanced through the development of novel catalytic systems. These catalysts not only improve reaction efficiency but also offer greater control over the reaction conditions and product selectivity.

A variety of catalysts have been explored for the synthesis of 4H-benzopyrans, including:

Base Catalysts: Traditional methods often employ strong bases like sodium hydroxide (B78521) or potassium hydroxide for the initial Claisen-Schmidt condensation. nih.gov Milder bases such as piperidine (B6355638) or pyrrolidine (B122466) are also effective.

Acid Catalysts: The subsequent cyclization of the 2'-hydroxychalcone is typically promoted by protic acids like hydrochloric acid or sulfuric acid.

Lewis Acids: Lewis acids such as ferric chloride (FeCl₃) have been shown to catalyze the tandem benzylation and cyclization reactions to form functionalized 4H-chromenes. nih.gov

Nanoparticle Catalysts: The use of magnetic nanoparticles, for example, ilmenite (B1198559) (FeTiO₃), under microwave irradiation offers a green and efficient method for the synthesis of 2-amino-4H-chromene derivatives, highlighting the potential for nanoparticle catalysis in benzopyran synthesis. ajgreenchem.com

Organocatalysts: The use of small organic molecules as catalysts is a growing area in green chemistry. For the synthesis of related chromene derivatives, organocatalysts have been successfully employed. nih.govfrontiersin.org

The choice of catalyst can significantly influence the reaction rate, yield, and purity of the final product. The development of reusable and environmentally friendly catalysts is a key focus of current research in this area.

Synthetic Routes to 2-(2-Methoxyphenyl)-4H-1-benzopyran: Precursors and Reaction Conditions

The most practical and well-documented synthetic route to this compound involves a two-step process starting from readily available precursors.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2'-Hydroxy-2-methoxychalcone)

This key intermediate is synthesized via the Claisen-Schmidt condensation.

Precursors:

2'-Hydroxyacetophenone

2-Methoxybenzaldehyde

Reaction Conditions:

Catalyst: A base catalyst is required. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol (B145695) or methanol) is commonly used.

Solvent: Ethanol or methanol (B129727) are typical solvents.

Temperature: The reaction is often carried out at room temperature or with gentle heating.

Work-up: The reaction mixture is typically acidified to precipitate the chalcone, which is then purified by recrystallization.

Step 2: Intramolecular Cyclization to this compound

The purified 2'-hydroxy-2-methoxychalcone (B1637944) is then cyclized to form the final product.

Precursor:

1-(2-Hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Reaction Conditions:

Catalyst: An acid catalyst is typically employed. This can range from strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to Lewis acids.

Solvent: A variety of solvents can be used, including acetic acid, ethanol, or dioxane.

Temperature: The reaction often requires heating to facilitate the cyclization.

Work-up: The product is isolated by neutralization and extraction, followed by purification, often by column chromatography.

The following table summarizes a typical reaction sequence and conditions:

| Step | Reaction | Reactants | Catalyst | Solvent | Temperature |

| 1 | Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, 2-Methoxybenzaldehyde | NaOH or KOH | Ethanol | Room Temperature |

| 2 | Intramolecular Cyclization | 1-(2-Hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | HCl or H₂SO₄ | Acetic Acid | Reflux |

Microwave-assisted protocols have also been developed for similar transformations, significantly reducing reaction times. nih.govfrontiersin.org

Post-Synthetic Functionalization of this compound

The 4H-1-benzopyran ring system offers several sites for post-synthetic modification, allowing for the generation of a library of derivatives from the parent molecule. The most reactive site for functionalization is often the C4 methylene group.

Oxidation: The C4 position can be oxidized to introduce a carbonyl group, converting the 4H-1-benzopyran into the corresponding chroman-4-one. This transformation can be achieved using various oxidizing agents. The resulting ketone can then serve as a handle for further functionalization, such as the introduction of substituents at the C3 position. researchgate.net

Electrophilic and Radical Substitution: While the electron-rich aromatic ring is susceptible to electrophilic substitution, the reactivity of the pyran ring also allows for functionalization. The C4 position, being allylic, can be a target for radical reactions. However, specific examples of electrophilic or radical substitution on this compound are not extensively documented, and such reactions would likely require careful optimization to control regioselectivity.

Functionalization at Other Positions: The aromatic ring of the benzopyran core can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing oxygen atom and the 2-methoxyphenyl substituent would influence the position of the incoming electrophile.

Further research is needed to fully explore the scope of post-synthetic functionalization of this compound, which could lead to the development of novel derivatives with potentially interesting properties.

Comprehensive Spectroscopic and Crystallographic Characterization of 2 2 Methoxyphenyl 4h 1 Benzopyran

High-Resolution NMR Spectroscopy for Complete Structural Assignment

A complete structural assignment and conformational analysis of 2-(2-Methoxyphenyl)-4H-1-benzopyran using high-resolution NMR spectroscopy is contingent on the availability of experimental data. This would typically involve a suite of 1D and 2D NMR techniques.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A detailed analysis would require the following spectra, which are not currently available for this compound:

¹H NMR: To identify the chemical environment of the protons in the molecule.

¹³C NMR: To determine the number and chemical environment of the carbon atoms.

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's three-dimensional structure and conformation.

Without these spectra, it is not possible to create data tables of chemical shifts and coupling constants or to discuss the detailed structural elucidation of the molecule.

Conformational Analysis in Solution via NMR

The conformational preferences of the 4H-1-benzopyran ring and the rotational orientation of the 2-methoxyphenyl substituent in solution would be determined primarily through NOESY data. The presence or absence of through-space correlations between specific protons on the benzopyran and phenyl rings would allow for the deduction of the dominant conformation. However, the lack of NOESY data for this compound prevents such an analysis.

Single Crystal X-ray Diffraction Analysis

A definitive understanding of the solid-state structure of this compound requires single-crystal X-ray diffraction analysis. Searches for a crystallographic information file (CIF) or related publications for this specific compound have been unsuccessful.

For comparative purposes, the crystal structure of the closely related compound This compound-4-one has been reported. This molecule differs by the presence of a ketone group at the 4-position. For this analog, the following crystallographic data is available:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 6.633(3) Å |

| b | 13.367(2) Å |

| c | 14.056(2) Å |

| V | 1246.3(9) ų |

| Z | 4 |

In this related structure, the dihedral angle between the benzopyrone system and the methoxyphenyl ring is a mere 4.7(3) degrees, indicating a nearly planar conformation. This planarity is likely influenced by the sp² hybridization of the C4-carbonyl carbon. It is plausible that the target compound, lacking this carbonyl group and having an sp³ hybridized C4, would exhibit a different, likely more puckered conformation in the 4H-pyran ring and a potentially larger dihedral angle between the two ring systems. However, without direct experimental data for this compound, any discussion on its specific solid-state architecture remains speculative.

Elucidation of Solid-State Molecular Architecture and Conformation

A crystal structure would provide precise bond lengths, bond angles, and torsion angles, defining the exact three-dimensional shape of the molecule in the solid state. This information is currently unavailable for this compound.

Analysis of Intramolecular Interactions, including Short Contacts

The analysis of intramolecular close contacts, such as hydrogen bonds or other non-covalent interactions that stabilize the molecular conformation, is not possible without a determined crystal structure.

Investigation of Intermolecular Interactions and Crystal Packing

Similarly, the arrangement of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, cannot be described without the relevant crystallographic data.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

No experimental mass spectrometry data or detailed fragmentation pathway studies for this compound were found in the available literature. While the molecular formula is confirmed as C₁₆H₁₄O₂, nih.gov a typical mass spectrometry analysis would involve identifying the molecular ion peak (M⁺) and analyzing the pattern of fragment ions to elucidate the structure. For this class of compounds, fragmentation might be expected to involve cleavages of the pyran ring or the methoxy (B1213986) group, but specific data for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprints

There are no published Infrared (IR) or Raman spectra specifically for this compound. A theoretical analysis would anticipate characteristic vibrational modes, such as C-H stretching from the aromatic rings and the methylene (B1212753) group, C=C stretching from the aromatic systems, and C-O stretching from the ether and pyran ring functionalities. However, without experimental data, a table of specific vibrational frequencies and their assignments cannot be constructed.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Specific experimental data regarding the UV-Vis absorption and fluorescence emission properties of this compound are not documented in the searched scientific literature. Such studies would provide insight into the electronic transitions of the molecule, including the wavelengths of maximum absorption (λmax) and emission characteristics, which are dependent on the chromophoric system formed by the benzopyran and methoxyphenyl rings. Without these experimental findings, a detailed discussion of its electronic structure and photophysical properties is not possible.

Computational and Theoretical Investigations of 2 2 Methoxyphenyl 4h 1 Benzopyran

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of a molecule. For 2-(2-Methoxyphenyl)-4H-1-benzopyran, these studies reveal details about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2-phenyl-4H-1-benzopyran, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles. These calculations provide the foundation for understanding the molecule's steric and electronic properties.

Illustrative Data from a DFT Study on a Related Flavonoid:

| Parameter | Value |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| C-C Bond Lengths (Å) | 1.39 - 1.52 |

| C-O Bond Lengths (Å) | 1.22 - 1.37 |

This table presents hypothetical yet typical data for a flavonoid derivative following DFT calculations. The actual values for this compound would require a specific computational study.

The electronic properties of this compound can be elucidated through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within the molecule. researchgate.net For this compound, the MESP would likely show negative potential (red and yellow regions) around the oxygen atoms of the pyran ring and the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Global Reactivity Descriptors for a Flavonoid Analog:

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

This table showcases sample data for a flavonoid analog, illustrating the types of parameters obtained from quantum chemical calculations. nih.gov

Conformational Analysis and Dynamics

The flexibility of the this compound structure is crucial for its interactions with other molecules.

The rotation around the single bond connecting the phenyl group to the benzopyran ring gives rise to different conformers. Potential Energy Surface (PES) mapping can be performed by systematically changing the dihedral angle of this bond and calculating the energy at each step. This analysis helps to identify the most stable conformers and the energy barriers between them. For this compound, the presence of the ortho-methoxy group would create significant steric hindrance, likely resulting in a twisted conformation being more stable than a planar one.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a solvent environment over time. mdpi.comscite.ai For flavonoids, MD simulations can reveal how the molecule's conformation changes in an aqueous solution. mdpi.com Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual atoms or regions of the molecule. nih.govnih.gov These simulations can show that while the core benzopyran ring system remains relatively rigid, the pendant methoxyphenyl group may exhibit considerable rotational freedom. mdpi.comnih.gov

Theoretical Exploration of Non-Covalent Interactions

Non-covalent interactions play a critical role in the aggregation of molecules and their binding to biological targets. researchgate.netsemanticscholar.org For this compound, several types of non-covalent interactions can be theoretically investigated. These include:

π-π Stacking: The aromatic rings of the benzopyran and phenyl groups can interact with other aromatic systems through π-π stacking. mdpi.com

Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. mdpi.com

C-H···π Interactions: The hydrogen atoms of the molecule can interact with the π-systems of adjacent molecules. mdpi.com

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net These studies are essential for understanding the supramolecular chemistry of this compound.

Hydrogen Bonding, Van der Waals Forces, and Aromatic Stacking Interactions

The molecular structure of this compound suggests the potential for several types of non-covalent interactions that are crucial in determining its crystal packing and its affinity for biological targets. The methoxy group (-OCH₃) on the phenyl ring and the oxygen atom within the benzopyran ring system could potentially act as hydrogen bond acceptors. However, in the absence of a hydrogen bond donor within the molecule itself, any hydrogen bonding would be intermolecular, likely with solvent molecules or a co-crystallized species. nih.gov

Quantitative Analysis of Intermolecular Packing Forces, including Hirshfeld Surface Analysis

A quantitative understanding of the intermolecular forces governing the crystal structure of this compound would necessitate Hirshfeld surface analysis. This computational tool partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as d_norm (which highlights intermolecular contacts shorter than van der Waals radii), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface), a detailed picture of the intermolecular contacts can be generated.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, the percentage contribution of H···H, C···H/H···C, and O···H/H···O contacts to the total Hirshfeld surface area can be precisely calculated. researchgate.netnih.gov This analysis would reveal the dominant interactions responsible for the crystal packing. For similar compounds, H···H interactions often comprise the largest contribution to the crystal packing, followed by contacts involving heteroatoms. researchgate.netnih.gov However, without crystallographic data for this compound, a specific Hirshfeld surface analysis cannot be performed.

In Silico Modeling of Molecular Recognition with Biological Macromolecules

The potential biological activity of this compound can be explored through in silico modeling techniques that predict and analyze its interactions with biological macromolecules.

Ligand-Protein Docking for Interaction Site Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique would be instrumental in identifying potential protein targets for this compound and elucidating its binding mode. The process involves generating a multitude of possible conformations of the ligand within the binding site of a protein and scoring them based on a force field that estimates the binding affinity.

Successful docking studies rely on a high-resolution structure of the target protein. For related benzopyran derivatives, docking studies have been employed to predict their inhibitory action against enzymes like topoisomerase I. nih.gov A similar approach for this compound would involve selecting a panel of biologically relevant proteins and performing docking calculations to predict binding energies and identify key interacting residues. The results would highlight the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, providing a structural basis for its potential biological activity. ajpp.inimpactfactor.org

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of the complex and the stability of the predicted binding mode.

An MD simulation of a this compound-protein complex would reveal how the ligand and protein adapt to each other's presence. Key parameters that can be analyzed from an MD trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the evolution of intermolecular interactions, such as hydrogen bonds, over the simulation time. This detailed analysis provides a more realistic and dynamic picture of the molecular recognition process than static docking models.

Chemical Reactivity and Transformation Mechanisms of 2 2 Methoxyphenyl 4h 1 Benzopyran

Reaction Pathways of the 4H-1-Benzopyran Ring System

The 4H-1-benzopyran ring system, also known as 4H-chromene, is a key structural motif that influences the reactivity of the entire molecule. taylorandfrancis.comnih.gov The presence of the pyran ring fused to a benzene (B151609) ring introduces specific sites of reactivity.

The 4H-1-benzopyran structure features a non-aromatic dihydropyran ring. taylorandfrancis.com This non-aromatic character, particularly the sp3-hybridized carbon at the 4-position, imparts reactivity that is distinct from its fully aromatic counterparts. The double bond within the pyran ring is a primary site for electrophilic addition and cycloaddition reactions.

Furthermore, the oxygen heteroatom in the pyran ring can influence reactions through its lone pairs of electrons, potentially participating in coordination with catalysts or acting as a directing group in certain transformations. The benzene portion of the benzopyran system can undergo typical electrophilic aromatic substitution reactions, although the reactivity of this ring is modulated by the fused pyran ring.

Reactivity of the 2-Methoxyphenyl Substituent

However, the ortho position of the methoxyphenyl substituent can also introduce steric hindrance, which may influence the regioselectivity of certain reactions. acs.org The presence of the methoxy (B1213986) group can also play a role in chelation-controlled reactions, where the oxygen atom coordinates with a metal catalyst, thereby directing the outcome of the reaction. acs.org

Cycloaddition Reactions and Pericyclic Processes

The double bond within the 4H-1-benzopyran ring system makes it a potential candidate for cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds. acs.org These reactions can be broadly categorized as [2+2] and [4+2] cycloadditions.

In the context of 2-(2-methoxyphenyl)-4H-1-benzopyran, the double bond of the pyran ring can act as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. researchgate.netrsc.org The stereochemical and regiochemical outcome of such reactions would be influenced by both electronic and steric factors arising from the 2-methoxyphenyl substituent.

Furthermore, photochemical [2+2] cycloaddition reactions are a possibility, where the double bond of the benzopyran ring could react with another olefin upon photo-irradiation to form a cyclobutane (B1203170) ring. acs.org The efficiency and selectivity of these cycloadditions can be influenced by the nature of the reactants and the reaction conditions. Nature utilizes enzymes to catalyze such reactions, highlighting the potential for biocatalytic approaches. nih.gov

Oxidative and Reductive Transformations

The this compound molecule possesses sites that are susceptible to both oxidation and reduction. The 4H-1-benzopyran ring can undergo various oxidative transformations. For instance, allylic oxidation at the 4-position can introduce a carbonyl group, leading to the formation of a chromone (B188151) derivative. acs.org

The double bond within the pyran ring can be a target for oxidative cleavage or epoxidation. The methoxy group on the phenyl ring can also be susceptible to oxidative demethylation under certain conditions.

Reductive transformations can target the double bond of the pyran ring, leading to the corresponding 2,3-dihydro-4H-1-benzopyran derivative. The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction without affecting other functional groups in the molecule.

Mechanistic Investigations of Novel Derivatization Reactions

The development of new synthetic methodologies to create derivatives of this compound is an active area of research. Mechanistic studies are crucial for understanding the underlying reaction pathways and for optimizing these transformations.

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to introduce new substituents onto the benzopyran framework. acs.org Mechanistic investigations of such reactions often involve the study of reaction intermediates and the elucidation of the catalytic cycle. acs.org Understanding the role of ligands, solvents, and other reaction parameters is key to controlling the regioselectivity and stereoselectivity of these derivatization reactions. acs.org

Furthermore, the synthesis of various substituted benzopyran derivatives often involves multi-step reaction sequences. nih.gov Elucidating the mechanism of each step, including condensations, cyclizations, and reductions, is essential for improving yields and accessing a wider range of structurally diverse compounds. nih.gov

Structure Property and Structure Interaction Relationship Studies of 2 2 Methoxyphenyl 4h 1 Benzopyran Derivatives

Rational Design and Synthesis of Analogues for Property Modulation

The rational design of 2-(2-Methoxyphenyl)-4H-1-benzopyran analogues is a cornerstone for modulating their chemical and biological properties. This process often begins with a deep understanding of the parent molecule's structure and its interactions with biological targets or its intrinsic chemical characteristics. For instance, the synthesis of novel 4H-benzopyran-4-one derivatives has been undertaken to explore their potential as nonsteroidal antiestrogens. nih.gov This involves the preparation and characterization of 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-ones. nih.gov

The synthetic pathways to these analogues are diverse and can be tailored to introduce specific functional groups at desired positions. A common strategy involves the solid-phase parallel synthesis of drug-like 2H-benzopyran libraries, which allows for the rapid generation of a multitude of derivatives. researchgate.net This high-throughput approach facilitates the exploration of a wide chemical space to identify compounds with enhanced or novel properties. researchgate.net For example, a synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, a related heterocyclic system, was developed to create potential anticancer agents. mdpi.com This involved a Buchwald–Hartwig cross-coupling reaction to introduce various aryl groups. mdpi.com

Systematic Variation of Substituents and Their Influence on Chemical Properties

The chemical properties of this compound derivatives are profoundly influenced by the nature and position of substituents on the benzopyran framework. These modifications can induce significant changes in the electronic and steric characteristics of the molecule, thereby altering its reactivity and intermolecular interactions.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density distribution within the benzopyran ring system. For example, a methoxy (B1213986) group, as seen in the parent compound and its analogues like 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, is an electron-donating group that can increase the electron density of the aromatic rings. nih.gov Conversely, an electron-withdrawing group, such as a nitro group in 2-(4-nitrophenyl)-1H-benzimidazole, can decrease the electron density, which in turn affects the acidity of nearby protons and the coordination behavior of the molecule with metal ions. nih.govresearchgate.net

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which influences the molecule's conformation and its ability to interact with other molecules. For instance, an iodine substituent at the ortho position of the phenyl ring in 2,3-dihydro-2-(2-iodophenyl)-4H-1-benzopyran-4-one can induce steric hindrance that alters the molecule's conformation and, consequently, its binding affinity to biological targets.

Investigation of Structural Features Governing Intermolecular Recognition and Binding Affinity

The ability of this compound derivatives to interact with biological macromolecules is governed by a complex interplay of structural features that dictate intermolecular recognition and binding affinity. These interactions are crucial for the biological activity of these compounds.

Specific functional groups on the molecule are responsible for forming key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The methoxy group in the parent compound, for example, can act as a hydrogen bond acceptor. The introduction of other functional groups, such as hydroxyl or amino groups, can provide additional hydrogen bond donors and acceptors, potentially enhancing binding affinity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool used to predict the chemical behavior and properties of molecules based on their structural features. nih.gov This approach seeks to establish a mathematical relationship between the structure of a compound and its observed properties. nih.gov

In the context of this compound derivatives, QSPR can be used to predict a wide range of properties, including physical properties like boiling point and solubility, as well as more complex chemical behaviors such as reactivity and binding affinity. The process involves several key steps:

Data Collection: A dataset of compounds with known properties is compiled. For benzopyran derivatives, this could include experimental data on their anti-inflammatory or antioxidant activities.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed property.

Model Validation: The predictive power of the model is rigorously tested using external datasets or cross-validation techniques.

QSPR models can be incredibly useful for screening large virtual libraries of compounds before they are synthesized, saving time and resources. nih.gov For example, a QSPR model could be developed to predict the antiestrogenic activity of novel 4H-benzopyran-4-one derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov While specific QSPR studies on this compound were not found in the search results, the principles of QSPR are broadly applicable to this class of compounds. The development of such models would be a valuable step in the rational design of new derivatives with tailored properties.

Table 2: Hypothetical QSPR Model for Predicting a Chemical Property of Benzopyran Derivatives

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | 0.54 | A measure of the molecule's lipophilicity. |

| Molecular Weight | -0.02 | The mass of the molecule. |

| Number of H-bond Donors | 1.23 | The number of hydrogen bond donating groups. |

| Polar Surface Area | -0.78 | The surface area of polar atoms in the molecule. |

| Model Equation: | Property = 2.5 + (0.54 * LogP) - (0.02 * MW) + (1.23 * HBD) - (0.78 * PSA) | |

This table represents a hypothetical QSPR model for illustrative purposes.

Advanced Methodologies and Future Research Directions in 2 2 Methoxyphenyl 4h 1 Benzopyran Chemistry

Applications in Materials Science: Advanced Functional Materials

The unique photophysical properties inherent to the benzopyran core suggest that 2-(2-Methoxyphenyl)-4H-1-benzopyran could be a valuable building block for advanced functional materials. The field of photochromic materials, which undergo reversible color changes upon exposure to light, represents a particularly promising avenue. Derivatives of 4H-pyran have demonstrated notable photochromic behavior in the solid state, a property attributed to intramolecular ring-closing and ring-opening reactions under UV and visible light irradiation. rsc.org This phenomenon opens the door for the development of rewritable optical data storage, smart windows, and sensors.

Furthermore, the extended π-conjugation within the this compound structure hints at its potential for applications in nonlinear optics. Materials with significant nonlinear optical properties are crucial for the development of technologies such as optical switching and frequency conversion. The strategic incorporation of electron-donating and electron-withdrawing groups onto the benzopyran framework can further enhance these properties, a strategy that has been successfully employed with other organic chromophores.

Supramolecular Chemistry and Self-Assembly Processes

The architecture of this compound, featuring both hydrogen bond-accepting oxygen atoms and an aromatic system capable of π-π stacking, makes it an ideal candidate for exploration in supramolecular chemistry. The principles of molecular recognition and self-assembly can be harnessed to construct well-defined nanostructures. For instance, the methoxy (B1213986) group on the phenyl ring can influence the packing of molecules in the solid state through weak C-H···O hydrogen bonds, leading to the formation of specific supramolecular synthons. nih.gov

Host-guest chemistry offers another exciting frontier. The benzopyran scaffold could potentially act as a guest, encapsulated within larger host molecules such as cyclodextrins or pillararenes. rsc.orgaalto.fi Such host-guest complexes could exhibit altered photophysical properties, enhanced solubility, or even serve as controlled-release systems. The formation of these complexes is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding.

Catalyst Design and Ligand Development Utilizing the Benzopyran Scaffold

The benzopyran framework is a versatile scaffold for the design of novel ligands for catalysis. The oxygen atom within the pyran ring and the potential for introducing coordinating groups at various positions on the bicyclic system allow for the chelation of a wide range of metal ions. The resulting metal complexes could find applications in various catalytic transformations. For example, benzopyran-based ligands have been explored in asymmetric catalysis, where the chiral environment provided by the ligand can induce enantioselectivity in chemical reactions.

The synthesis of new macrocyclic ligands incorporating the benzopyran system has been reported, highlighting the potential for creating sophisticated molecular architectures for metal complexation and chiral catalysis. koreascience.kr The derivatization of the this compound core to include phosphine, amine, or other coordinating moieties could lead to a new class of ligands with unique electronic and steric properties, influencing the activity and selectivity of the corresponding metal catalysts.

Emerging Spectroscopic and Computational Techniques for Characterization and Modeling

A thorough understanding of the structure-property relationships of this compound and its derivatives relies on the application of advanced spectroscopic and computational techniques.

Spectroscopic Characterization:

Modern spectroscopic methods are indispensable for elucidating the molecular structure and dynamics of benzopyran derivatives.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom, enabling the determination of the connectivity and stereochemistry of the molecule. 1H and 13C NMR are routinely used to confirm the structure of newly synthesized benzopyran derivatives. rsc.orgbeilstein-journals.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. Characteristic peaks for C-O, C=C, and aromatic C-H bonds can confirm the presence of the benzopyran scaffold. rsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. rsc.org |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal, offering definitive proof of the molecular structure and insights into intermolecular interactions in the solid state. nih.govnih.gov |

Computational Modeling:

Computational chemistry plays a crucial role in predicting the properties and reactivity of molecules, guiding synthetic efforts.

| Computational Method | Application |

| Density Functional Theory (DFT) | Used to calculate the electronic structure, optimized geometry, and spectroscopic properties (e.g., NMR and IR spectra) of benzopyran derivatives. It can also be employed to investigate reaction mechanisms and predict reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the conformational flexibility, solvation, and self-assembly behavior of this compound. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach that allows for the study of large systems, such as a benzopyran derivative interacting with a biological target, by treating the active site with a high level of theory (QM) and the surrounding environment with a more computationally efficient method (MM). |

Integration of Synthetic and Computational Approaches for De Novo Design

The future of designing novel functional molecules based on the this compound scaffold lies in the seamless integration of synthetic chemistry and computational modeling. This synergistic approach, often referred to as de novo design, allows for the rational design of molecules with specific, predetermined properties. nih.govnih.govyoutube.com

Computational tools can be used to screen virtual libraries of this compound derivatives for desired characteristics, such as strong nonlinear optical responses, specific binding affinities for a target protein, or optimal photophysical properties. The most promising candidates identified through these in silico studies can then be prioritized for chemical synthesis and experimental validation. mit.edu This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new materials and bioactive compounds. For example, computational docking studies can predict the binding mode of a benzopyran derivative within the active site of an enzyme, guiding the design of more potent inhibitors. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxyphenyl)-4H-1-benzopyran, and how are yields optimized?

The compound is typically synthesized via Claisen-Schmidt condensation or modified Baker-Venkataraman reactions. For example, 2-(4-Methoxyphenyl)-4H-1-benzopyran-4-one was prepared by reacting 2-hydroxyacetophenone with 4-methoxybenzoyl chloride in the presence of LiHMDS, yielding 48% after recrystallization . Optimization involves adjusting stoichiometry, temperature, and purification methods (e.g., ethanol recrystallization). Multi-step routes may incorporate prenylation or methoxylation for derivatives .

Q. How is the crystal structure of benzopyran derivatives validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of 2-(2,6-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one was resolved using SC-XRD, with data refined via SHELXL-97 software. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

GHS classification indicates acute toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory hazards. Use PPE (gloves, goggles, respirators), ensure ventilation, and avoid dust formation. For spills, employ alcohol-insoluble foam or CO₂ extinguishers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for substituted benzopyrans be resolved?

Discrepancies between NMR, MS, and IR data often arise from tautomerism or solvent effects. For example, daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) requires cross-validation using high-resolution mass spectrometry (HR-MS) and 2D-NMR (e.g., HSQC, HMBC) to confirm regiochemistry . Computational tools like density functional theory (DFT) can predict shifts for comparison .

Q. What computational methods predict the reactivity of this compound derivatives?

Molecular docking and DFT simulations model interactions with biological targets (e.g., estrogen receptors). SMILES notations (e.g., Oc1cc(ccc1O)C2=CC(=O)c3c(O2)cccc3O) and InChi keys enable cheminformatics analysis via software like Gaussian or AutoDock .

Q. How are bioactive metabolites containing benzopyran scaffolds isolated and characterized?

Endophytic fungi (e.g., Aspergillus sp.) produce benzopyrans like 4H-1-benzopyran-4-one derivatives, identified via GC-MS and compared to NIST databases. Bioactivity is assessed through antimicrobial assays (e.g., disc diffusion) and cytotoxicity testing (e.g., MTT assays) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.